5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C24H22N4O4S and its molecular weight is 462.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Annular Tautomerism in Curcuminoid NH-pyrazoles
Research by Cornago et al. (2009) explores the structures of NH-pyrazoles related to curcuminoids, revealing insights into annular tautomerism observed through X-ray crystallography and NMR spectroscopy. Although the compound directly mentioned does not match, the methodologies and observations regarding tautomerism could be relevant for studying the chemical behavior and structural analysis of our compound of interest (Cornago et al., 2009).
Synthesis and Structural Analysis of Pyrazole Derivatives
Şahin et al. (2011) describe the synthesis and crystal structures of pyrazole derivatives, focusing on DFT studies for understanding molecular geometries. This research provides a foundation for synthesizing and characterizing similar complex molecules, potentially guiding the synthesis process and structural characterization of our target compound (Şahin et al., 2011).
Pyrazole and Triazole Derivatives in Medicine and Pharmacy
Fedotov et al. (2022) highlight the strategic role of pyrazole and 1,2,4-triazole derivatives in modern medicine and pharmacy, emphasizing chemical modification and pharmacological potential. This suggests possible medicinal or pharmacological applications for the compound , especially regarding its structural motifs that align with those studied (Fedotov et al., 2022).
Novel Pyrazole-Based Heterocycles with Anti-Diabetic Activity
Vaddiraju et al. (2022) discuss the synthesis and biological evaluation of pyrazole-based heterocycles attached to sugar moieties, indicating potential anti-diabetic activities. Although the core structure differs, the research approach and biological evaluation could be adapted to assess the biological activities of the compound of interest (Vaddiraju et al., 2022).
Properties
IUPAC Name |
5-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-4-31-20-8-7-16(12-21(20)30-3)23-25-18(15(2)32-23)14-27-9-10-28-19(24(27)29)13-17(26-28)22-6-5-11-33-22/h5-13H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWIRPLRTKCFGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.